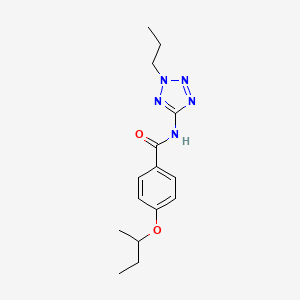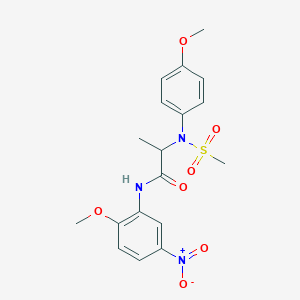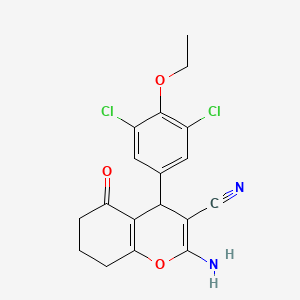![molecular formula C16H16ClNOS B4071542 N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4071542.png)
N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide
Descripción general
Descripción
N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide, also known as CMPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CMPT is a propanamide derivative that contains a chlorophenyl group and a thio-substituted methylphenyl group.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide has been studied extensively for its potential applications in various fields. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide has significant cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation. Additionally, N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide has been investigated for its potential as an antifungal and antibacterial agent.
Mecanismo De Acción
The exact mechanism of action of N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide is not fully understood, but studies have suggested that it may act by inducing apoptosis (programmed cell death) in cancer cells. N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide has also been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects. The antifungal and antibacterial activity of N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide may be due to its ability to disrupt the cell membrane of these microorganisms.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide can induce cytotoxicity in cancer cells by causing DNA damage and disrupting the cell cycle. N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide has also been shown to reduce the production of pro-inflammatory cytokines in animal models of inflammation. Additionally, N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to have antifungal and antibacterial effects, which may be due to its ability to disrupt the cell membrane of these microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide is its potential as a novel anticancer agent. N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide has shown significant cytotoxic effects on various cancer cell lines, indicating its potential as a therapeutic agent. Additionally, N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide has shown promising results as an anti-inflammatory, antifungal, and antibacterial agent. However, one of the limitations of N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide. One potential area of research is the development of more efficient synthesis methods for N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide and its potential as a therapeutic agent for various diseases. Future research may also focus on the development of N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide derivatives with improved solubility and bioavailability. Finally, studies may investigate the potential of N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide as a lead compound for the development of novel drugs with improved pharmacological properties.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-11-6-8-15(9-7-11)20-12(2)16(19)18-14-5-3-4-13(17)10-14/h3-10,12H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKWMFXNVDSNQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-4-({1-[(2E)-3-(2-furyl)-2-propen-1-yl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4071461.png)
![(1,2-dimethylpropyl)(2-furylmethyl){[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}amine](/img/structure/B4071490.png)
![N-{[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4071494.png)
![2-[(4-chlorobenzoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4071495.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(isopropylthio)acetyl]piperidin-3-ol](/img/structure/B4071500.png)

![2-amino-4-{4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4071512.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B4071524.png)
![N-allyl-2-({N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4071526.png)
![N-(5-chloro-2-methoxyphenyl)-6-methyl-2-[(2-pyridinylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4071532.png)

![2-[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B4071544.png)
![2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4071560.png)